3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride
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Overview
Description
3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the cyclization of phenylhydrazone with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure similar to 3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride but without the additional functional groups.
Pyridazinone: Contains an oxygen atom in the ring, offering different chemical properties and biological activities.
Phenylpyridazines: Compounds with a phenyl group attached to the pyridazine ring, similar to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with methyl and phenyl groups makes it a versatile compound for various research applications .
Properties
CAS No. |
86663-20-9 |
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Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-methyl-6-phenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9;/h2-7H,1H3,(H2,12,14);1H |
InChI Key |
AFMIGRREHATVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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